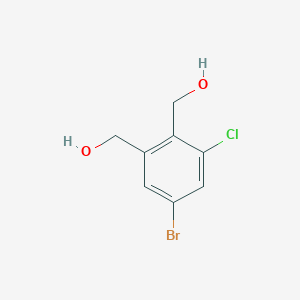

5-Bromo-3-chloro-1,2-benzenedimethanol

描述

属性

分子式 |

C8H8BrClO2 |

|---|---|

分子量 |

251.50 g/mol |

IUPAC 名称 |

[5-bromo-3-chloro-2-(hydroxymethyl)phenyl]methanol |

InChI |

InChI=1S/C8H8BrClO2/c9-6-1-5(3-11)7(4-12)8(10)2-6/h1-2,11-12H,3-4H2 |

InChI 键 |

PZHZMIWHTYFPIM-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1CO)CO)Cl)Br |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves:

- Halogenation of appropriately substituted benzene derivatives to introduce bromine and chlorine atoms at specific positions.

- Introduction or preservation of the benzenedimethanol moiety (two hydroxymethyl groups attached to the benzene ring).

- Selective reduction or functional group transformations to obtain the dimethanol functionality.

The key challenge is to achieve regioselective halogenation and maintain the integrity of the benzenedimethanol groups.

Halogenation of Benzenedimethanol Derivatives

According to European patent EP 2 033 944 A1, halogen-substituted benzenedimethanols can be prepared by reacting benzenedimethanol derivatives with halogenating agents in the presence of an acid catalyst under controlled conditions to maintain a single liquid phase for optimal yield. The process involves:

- Using an ether solvent (hydrophobic or hydrophilic) with an acid that is essentially anhydrous or contains controlled water content to keep the reaction mixture homogeneous.

- Conducting the reaction at normal or slightly elevated pressure.

- Monitoring reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- After reaction completion, the product is isolated by aqueous workup and purified by chromatography if necessary.

This method is applicable to prepare various halogenated benzenedimethanols including chloro- and bromo-substituted derivatives.

Specific Preparation of this compound

While direct literature on this compound is limited, insights can be drawn from related halogenated benzenedimethanol preparations:

- Starting from 1,2-benzenedimethanol or its derivatives, selective bromination and chlorination can be achieved by controlling the halogenating agents and reaction conditions.

- Bromination can be performed using N-bromosuccinimide (NBS) or hydrogen bromide (HBr) in the presence of suitable solvents and catalysts at low temperatures (0°C to 20°C) to prevent overbromination or side reactions.

- Chlorination is often achieved using chlorine gas or chlorinating agents under mild acidic conditions.

- The reaction conditions are optimized to avoid decomposition or oxidation of the benzenedimethanol groups.

Example Process from Related Halogenated Benzene Compounds

A representative example from patent WO2021152435A1 describes the preparation of brominated and chlorinated benzene derivatives at mild temperatures (0°C to 20°C) using brominating agents such as N-bromosuccinimide with good yields (~80%) and high purity (>95% by GC). The process includes:

| Step | Reagents/Conditions | Description | Yield/Purity |

|---|---|---|---|

| 1 | 4-amino-3,5-dichlorobenzenesulfonamide + brominating agent | Bromination at 0°C to 20°C | 85.6% yield (intermediate) |

| 2 | Intermediate brominated compound treated to form target halogenated benzene | Mild conditions, aqueous workup | ~80% yield, >95% purity |

This approach highlights the feasibility of selective halogenation at specific positions on benzene rings bearing amino or sulfonamide groups, which can be adapted for benzenedimethanol derivatives.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Agents | Notes |

|---|---|---|

| Starting material | Benzenedimethanol or substituted derivatives | Must have free or protected hydroxymethyl groups |

| Brominating agent | N-bromosuccinimide (NBS), Hydrogen bromide (HBr) | Used at 0°C to 20°C to control selectivity |

| Chlorinating agent | Chlorine gas, Sulfuryl chloride, or other chlorinating agents | Mild acidic conditions preferred |

| Solvent | Ether solvents (THF, 1,2-dimethoxyethane), Hydrocarbon solvents | Solvent choice affects phase and reaction rate |

| Catalyst | Potassium iodide (KI), Sodium iodide (NaI) (if required) | Enhances halogenation efficiency |

| Temperature | 0°C to 20°C | Prevents side reactions and decomposition |

| Reaction monitoring | Gas chromatography (GC), High-performance liquid chromatography (HPLC) | Ensures completion and purity |

| Workup | Aqueous acid/base wash, extraction, distillation, crystallization | To isolate and purify the product |

| Yield | Typically 70-85% | Dependent on precise conditions |

| Purity | >95% by GC or HPLC | High purity achievable |

Research Findings and Analysis

- The selective halogenation of benzenedimethanol derivatives is sensitive to reaction conditions, especially temperature and solvent choice, to avoid formation of by-products or degradation of hydroxymethyl groups.

- Mild reaction conditions (0°C to 20°C) are preferred for bromination to achieve high regioselectivity and yield.

- The use of N-bromosuccinimide is common for selective bromination due to its controlled release of bromine and mild reaction profile.

- Chlorination is typically performed prior to or after bromination depending on the reactivity of the substrate and desired substitution pattern.

- Purification methods such as crystallization and column chromatography are essential to obtain high purity compounds suitable for further synthetic applications.

- The preparation routes avoid costly starting materials by using readily available intermediates and reagents, improving commercial viability.

化学反应分析

Types of Reactions

5-Bromo-3-chloro-1,2-benzenedimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the halogen substituents, yielding simpler benzene derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Formation of 5-Bromo-3-chloro-1,2-benzenedicarboxylic acid.

Reduction: Formation of 1,2-benzenedimethanol.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

科学研究应用

5-Bromo-3-chloro-1,2-benzenedimethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-Bromo-3-chloro-1,2-benzenedimethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Differences

(a) 5-Bromo-3-chloro-1,2-diaminobenzene (CAS 823-54-1)

- Structure : Features two amine (-NH₂) groups instead of hydroxymethyl (-CH₂OH) groups.

- Reactivity: Demonstrates cyclization with 1,4-dioxane derivatives to form quinoxalines (e.g., 7-bromo-5-chloroquinoxaline) under mild ethanol conditions at 20°C with 92% yield .

- Key Contrast : The diamine’s nucleophilic amine groups enable condensation reactions, whereas the diol’s hydroxyl groups may favor esterification, etherification, or hydrogen bonding.

(b) 5-Bromo-3-chloro-1,2-dimethoxybenzene

- Structure : Methoxy (-OCH₃) groups replace hydroxymethyl (-CH₂OH).

- Applications : Serves as a precursor to polychlorinated biphenyl (PCB) derivatives via nucleophilic aromatic substitution, authenticated by NMR and GC-MS .

(c) Other Halogenated Derivatives

Compounds like 3-chloro-5-fluoro-1,2-benzenediol (CAS 59772-49-5) and 3-bromo-5-nitro-1,2-benzenediamine (CAS 16429-44-0) highlight the influence of halogen type and position on electronic properties and substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。